5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
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Description
5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a useful research compound. Its molecular formula is C16H14FNO4S and its molecular weight is 335.35. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecular Probes
The design and synthesis of fluorescent solvatochromic dyes, which include compounds with structural features similar to "5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid," have been explored. These dyes exhibit strong solvent-dependent fluorescence correlated with solvent polarity, making them useful for developing ultrasensitive fluorescent molecular probes to study various biological events and processes (Diwu et al., 1997).
Hypoglycemic Agents
Research into benzoic acid derivatives has led to the development of repaglinide and related compounds, showcasing significant hypoglycemic activity. These compounds, through structural modifications, have shown to be more effective than some traditional treatments for type 2 diabetes, demonstrating the therapeutic potential of such chemical structures (Grell et al., 1998).
Herbicide Development
The modification of benzoxazinone derivatives, including the introduction of fluorine atoms, has been investigated for improving herbicidal properties. Compounds like "fluorobentranil" have shown enhanced broad-leaf activity and selectivity in agricultural applications, indicating the role of such molecular structures in developing more effective herbicides (Hamprecht et al., 2004).
Organic Compound Interactions
Studies on the electrochemical oxidation of organic compounds, including benzoic acids, in fluorosulfuric acid have provided insights into the reactivity and stability of cation radicals derived from these compounds. Such research contributes to understanding the fundamental interactions and potential applications of these molecules in various chemical processes (Rudenko et al., 1983).
Proton Exchange Membranes
The synthesis of sulfonated poly(p-phenylene) derivatives, incorporating structures related to the specified compound, has been explored for their application in proton exchange membranes. These materials demonstrate significant potential for use in fuel cell technologies due to their high proton conductivity and thermal stability (Ghassemi & McGrath, 2004).
Properties
IUPAC Name |
5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-11-2-4-12(5-3-11)8-9-23(21,22)18-15-7-6-13(17)10-14(15)16(19)20/h2-10,18H,1H3,(H,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZSICFBJGJZRI-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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